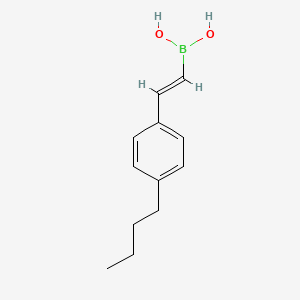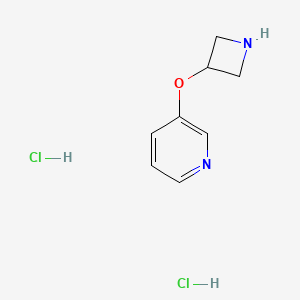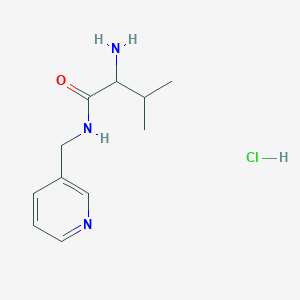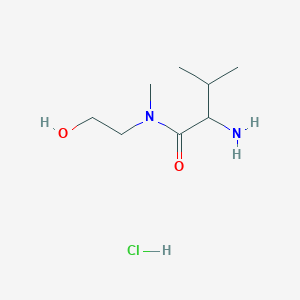
(E)-(4-丁基苯乙烯基)硼酸
描述
(E)-(4-Butylstyryl)boronic acid is an organic compound with the molecular formula C12H17BO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a styryl group substituted with a butyl chain
科学研究应用
(E)-(4-Butylstyryl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
(E)-(4-Butylstyryl)boronic acid can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods
Industrial production of (E)-(4-Butylstyryl)boronic acid typically involves large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the desired product quality.
化学反应分析
Types of Reactions
(E)-(4-Butylstyryl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the styryl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the aromatic ring, facilitated by the presence of the boronic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitration with nitric acid and sulfuric acid.
Major Products Formed
Oxidation: (E)-(4-Butylstyryl)alcohol, (E)-(4-Butylstyryl)aldehyde
Reduction: (E)-(4-Butylethyl)boronic acid
Substitution: Various substituted (E)-(4-Butylstyryl)boronic acids depending on the electrophile used.
作用机制
The mechanism of action of (E)-(4-Butylstyryl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The boronic acid group interacts with the metal center, enhancing the reactivity of the compound and enabling efficient carbon-carbon bond formation. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent transmetalation and reductive elimination steps.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- (E)-Styrylboronic acid
- (4-Butylphenyl)boronic acid
Uniqueness
(E)-(4-Butylstyryl)boronic acid is unique due to the presence of both a butyl chain and a styryl group, which confer distinct reactivity and properties compared to other boronic acids. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound in various research and industrial contexts.
属性
IUPAC Name |
2-(4-butylphenyl)ethenylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10,14-15H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCKKPVFZKJQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)CCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722080 | |
| Record name | [2-(4-Butylphenyl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480425-29-4 | |
| Record name | [2-(4-Butylphenyl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)
![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)
![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)
![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)


![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
